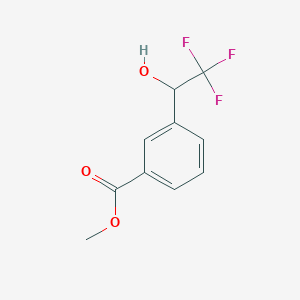![molecular formula C11H10N2O3 B12087209 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12087209.png)
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid is an organic compound with the molecular formula C10H8N2O2. It is characterized by the presence of a benzoic acid moiety linked to a pyrazole ring through an ether linkage. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid involves the following steps:
Starting Materials: 1-bromo-4-nitrobenzene and 4-aminopyrazole.
Reaction: The first step involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole.
Coupling Reaction: The 4-bromo-1H-pyrazole is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield this compound[][2].
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity[2][2].
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed[][3].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines[3][3].
Scientific Research Applications
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-4-yl)benzoic acid: Similar structure but lacks the methyl group on the pyrazole ring.
4-(1H-Imidazol-1-yl)benzoic acid: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid is unique due to the presence of the methyl group on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its potential as a pharmacophore and its utility in various chemical reactions .
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)oxybenzoic acid |
InChI |
InChI=1S/C11H10N2O3/c1-13-7-10(6-12-13)16-9-4-2-8(3-5-9)11(14)15/h2-7H,1H3,(H,14,15) |
InChI Key |
IDKZURNEQNEJJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)









![7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087220.png)
